3-Chloro-5-(trifluoromethyl)picolinaldehyde

Catalog No.
S1903384
CAS No.
175277-50-6
M.F
C7H3ClF3NO
M. Wt
209.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-5-(trifluoromethyl)picolinaldehyde

CAS Number

175277-50-6

Product Name

3-Chloro-5-(trifluoromethyl)picolinaldehyde

IUPAC Name

3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde

Molecular Formula

C7H3ClF3NO

Molecular Weight

209.55 g/mol

InChI

InChI=1S/C7H3ClF3NO/c8-5-1-4(7(9,10)11)2-12-6(5)3-13/h1-3H

InChI Key

UANVTPLFKXDWHT-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Cl)C=O)C(F)(F)F

Canonical SMILES

C1=C(C=NC(=C1Cl)C=O)C(F)(F)F

3-Chloro-5-(trifluoromethyl)picolinaldehyde is a halogenated aromatic aldehyde characterized by the presence of a trifluoromethyl group attached to the pyridine ring. This compound, with the molecular formula C7H4ClF3NC_7H_4ClF_3N and a molecular weight of approximately 211.57 g/mol, features a chlorine atom at the third position and a trifluoromethyl group at the fifth position of the picolinaldehyde structure. The aldehyde functional group is directly attached to the pyridine ring, making it reactive in various chemical processes. Its unique structure suggests significant potential for diverse applications in chemistry and biology due to the electron-withdrawing effects of the chlorine and trifluoromethyl substituents, which can influence its reactivity and interaction with biological targets.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The chlorine atom may participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used.

Research indicates that 3-Chloro-5-(trifluoromethyl)picolinaldehyde has potential biological activity, particularly as a biochemical probe for studying enzyme mechanisms and protein interactions. The compound's lipophilicity, enhanced by the trifluoromethyl group, may improve its ability to penetrate biological membranes, thereby increasing its bioavailability. Investigations into its therapeutic properties have suggested possible anti-inflammatory and antimicrobial activities, making it a candidate for further pharmacological studies.

The synthesis of 3-Chloro-5-(trifluoromethyl)picolinaldehyde typically involves:

  • Halogenation: Starting from picolinic acid or its derivatives, chlorine and trifluoromethyl groups are introduced through halogenation reactions.
  • Oxidation: The halogenated intermediates are subsequently oxidized to develop the aldehyde functional group.

In industrial settings, large-scale production may utilize optimized reaction conditions involving catalysts and continuous flow reactors to enhance yields and maintain product purity.

3-Chloro-5-(trifluoromethyl)picolinaldehyde has various applications across different fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Used in research to study biological processes and enzyme interactions.
  • Pharmaceuticals: Explored for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
  • Agrochemicals: Employed in developing crop protection agents against pests.

The mechanism of action for 3-Chloro-5-(trifluoromethyl)picolinaldehyde involves its interactions with specific molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of their activity. Studies have indicated that compounds with trifluoromethyl groups often exhibit enhanced reactivity and stability, which can be advantageous in various chemical and biological contexts.

Several compounds share structural similarities with 3-Chloro-5-(trifluoromethyl)picolinaldehyde. Here are some notable examples:

Compound NameSimilarity ScoreUnique Features
5-Chloro-3-(trifluoromethyl)picolinaldehyde0.93Different chlorine position; used in coordination chemistry
6-Chloro-3-(trifluoromethyl)picolinaldehyde0.84Chlorine at a different position; altered reactivity
5-Chloro-3-(difluoromethyl)picolinaldehyde0.84Contains difluoromethyl instead of trifluoromethyl
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine0.87Fluorine at a different position; affects reactivity
4-Chloro-6-(trifluoromethyl)picolinaldehyde0.78Varying substitution pattern; potential variations in biological activity

The uniqueness of 3-Chloro-5-(trifluoromethyl)picolinaldehyde lies in the specific positioning of its substituents, which significantly influences its reactivity and interactions compared to similar compounds. This distinct arrangement may lead to different pharmacokinetic and pharmacodynamic properties, enhancing its value in specific applications.

XLogP3

2.2

Wikipedia

3-Chloro-5-trifluoromethylpyridine-2-carbaldehyde

Dates

Last modified: 08-16-2023

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